S-Naphthyridinomycin A
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Overview
Description
S-Naphthyridinomycin A is a novel quinone antibiotic produced by the bacterium Streptomyces lusitanus . It belongs to the family of tetrahydroisoquinoline alkaloids and exhibits a highly functionalized hexacyclic framework containing labile functionalities such as an oxazolidine ring, a quinone moiety, and a hemiaminal function . This compound is known for its potent antitumor and antimicrobial activities, making it a subject of significant interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Naphthyridinomycin A involves complex organic reactions due to its highly functionalized structure. One of the key steps in its biosynthesis is the formation of a prodrug through a nonribosomal peptide synthetase assembly line . This prodrug undergoes extracellular oxidative activation and inactivation to yield the final product .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Streptomyces lusitanus cultures . The antibiotic is isolated in crystalline form from the culture filtrate after 96 hours of cell growth . The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the antibiotic .
Chemical Reactions Analysis
Types of Reactions
S-Naphthyridinomycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can alkylate DNA.
Substitution: The compound can react with sodium cyanide to form stable derivatives.
Common Reagents and Conditions
Oxidation: Sodium cyanide is commonly used to induce oxidation reactions.
Reduction: Short-chain dehydrogenases/reductases are involved in the reductive inactivation of the compound.
Major Products Formed
Oxidation: Formation of electrophilic
Properties
CAS No. |
54913-26-7 |
---|---|
Molecular Formula |
C21H25N3O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(1R,3R,6R,13R,18R,19S,21R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione |
InChI |
InChI=1S/C21H25N3O5/c1-8-17(25)13-12(18(26)19(8)27-3)11-7-29-21-10-6-9-14(22(10)2)16(24(11)21)15(13)23-4-5-28-20(9)23/h9-11,14-16,20-21H,4-7H2,1-3H3/t9-,10+,11-,14+,15+,16+,20+,21+/m0/s1 |
InChI Key |
XJCIPQDWRFBBCW-IAFDTQAVSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)[C@@H]3[C@H]4[C@H]5[C@H](C[C@@H](N5C)[C@@H]6N4[C@H]2CO6)[C@@H]7N3CCO7)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C6N4C2CO6)C7N3CCO7)OC |
Origin of Product |
United States |
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